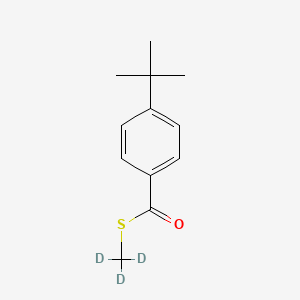![molecular formula C42H64 B14423854 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene CAS No. 84656-92-8](/img/structure/B14423854.png)
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and an ethyl group. This compound is notable for its unique structure, which includes two cyclohexyl groups, each bearing an ethyl substituent. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
The synthesis of 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene typically involves a series of organic reactions. One common method includes the alkylation of cyclohexylbenzene with ethyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
化学反応の分析
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes.
科学的研究の応用
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on biological systems and its potential as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals for display technologies.
作用機序
The mechanism by which 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and biological context.
類似化合物との比較
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene can be compared with other similar compounds, such as:
- 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene
- 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-trifluoromethoxybenzene
These compounds share structural similarities but differ in their substituents on the benzene ring, which can significantly impact their chemical properties and applications. For example, the presence of fluorine or trifluoromethoxy groups can alter the compound’s reactivity and interaction with biological targets, highlighting the uniqueness of this compound.
特性
CAS番号 |
84656-92-8 |
|---|---|
分子式 |
C42H64 |
分子量 |
569.0 g/mol |
IUPAC名 |
1-[4-(4-ethylcyclohexyl)cyclohexyl]-4-methylbenzene |
InChI |
InChI=1S/2C21H32/c2*1-3-17-6-10-19(11-7-17)21-14-12-20(13-15-21)18-8-4-16(2)5-9-18/h2*4-5,8-9,17,19-21H,3,6-7,10-15H2,1-2H3 |
InChIキー |
YCFCVYPZGWNZLE-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C.CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14423775.png)

![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)


silane](/img/structure/B14423789.png)
![Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14423797.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)




![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)
![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
